BenchChemオンラインストアへようこそ!

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Salt selection Solid-state properties Medicinal chemistry building blocks

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2, molecular formula C₁₀H₁₂ClF₂N, MW 219.66) is a saturated four-membered nitrogen-containing heterocyclic building block belonging to the 3-substituted azetidine class. It features a 2,6-difluorobenzyl group connected via a methylene linker to the 3-position of the azetidine ring, and is supplied as a hydrochloride salt.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1354961-74-2
Cat. No. B1423285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride
CAS1354961-74-2
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H
InChIKeyWTYJHKPVOGTJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2): A 2,6-Difluorobenzyl-Substituted Azetidine Building Block for Drug Discovery


3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2, molecular formula C₁₀H₁₂ClF₂N, MW 219.66) is a saturated four-membered nitrogen-containing heterocyclic building block belonging to the 3-substituted azetidine class. It features a 2,6-difluorobenzyl group connected via a methylene linker to the 3-position of the azetidine ring, and is supplied as a hydrochloride salt . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors, GPCR-targeted therapeutics, and proteolysis-targeting chimeras (PROTACs), where the sp³-rich azetidine core and fluorinated aromatic substituent contribute to favorable physicochemical and pharmacokinetic profiles [1].

Why 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride Cannot Be Interchanged with Generic Azetidine Analogs


In-class azetidine building blocks are not functionally interchangeable because subtle variations in substitution pattern, fluorine positioning, and salt form profoundly alter basicity (pKa), lipophilicity (LogP), metabolic stability, and solid-state handling properties [1]. The 2,6-difluorobenzyl substitution on the target compound introduces dual ortho-fluorine atoms that withdraw electron density from the azetidine ring, reducing its pKa relative to non-fluorinated analogs and modulating LogP in a manner distinct from mono-fluoro or non-fluorinated benzyl azetidines [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry, crystallinity, and aqueous solubility that the corresponding free base (CAS 937626-37-4) lacks, directly impacting weighing accuracy, formulation reproducibility, and reaction yields in multi-step syntheses . Substituting with 3-benzylazetidine hydrochloride (CAS 7606-32-8) or 3-(2,6-difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0) without experimental validation risks introducing uncontrolled changes in target engagement, off-rate kinetics, and downstream ADME properties that cannot be corrected by subsequent medicinal chemistry optimization.

Quantitative Evidence for Differentiating 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride from Its Closest Analogs


Hydrochloride Salt vs. Free Base: Purity, Physical Form, and Storage Stability

The hydrochloride salt form of 3-[(2,6-difluorophenyl)methyl]azetidine (CAS 1354961-74-2) is supplied as a powder with 95% purity, stable at room temperature, whereas the corresponding free base (CAS 937626-37-4) is typically an oil or low-melting solid requiring long-term storage in cool, dry conditions and is supplied at a minimum purity of 95% . The salt form eliminates variability in amine content due to atmospheric CO₂ absorption and provides consistent stoichiometry for amide coupling, reductive amination, and N-alkylation reactions—critical for parallel medicinal chemistry and library synthesis where batch-to-batch reproducibility directly impacts hit confirmation rates .

Salt selection Solid-state properties Medicinal chemistry building blocks

2,6-Difluorobenzyl vs. Non-Fluorinated Benzyl Azetidine: pKa Modulation and Lysosomal Trapping Risk

Unsubstituted azetidine exhibits a conjugate acid pKa of approximately 11.29 [1]. Strategic introduction of fluorine atoms reduces basicity: the electron-withdrawing 2,6-difluorobenzyl group in 3-[(2,6-difluorophenyl)methyl]azetidine hydrochloride is expected to lower the azetidine nitrogen pKa into the 7.5–9.0 range, based on class-level studies of fluorinated saturated heterocyclic amines showing that difluorination decreases pKa by 1.5–3.0 units relative to non-fluorinated analogs [2]. This is a critical advantage over 3-benzylazetidine hydrochloride (CAS 7606-32-8), where the non-fluorinated benzyl group exerts a weaker inductive effect, resulting in higher residual basicity and consequently greater susceptibility to lysosomal trapping (accumulation of basic drugs in acidic lysosomes) and phospholipidosis [2].

Basicity Lysosomal trapping Phospholipidosis risk

2,6-Difluorobenzyl Substitution on Azetidine: Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Analogs

Fluorination is a well-established strategy to block CYP450-mediated oxidative metabolism at phenyl ring positions. The 2,6-difluorobenzyl moiety occupies both ortho positions with fluorine atoms, effectively shielding the phenyl ring from hydroxylation by CYP2D6 and CYP3A4 [1]. In the systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al., difluorinated azetidine derivatives demonstrated high metabolic stability in human liver microsomal intrinsic clearance (CLint) assays, with the sole exception of the 3,3-difluoroazetidine derivative [1]. By contrast, the non-fluorinated 3-benzylazetidine analog retains vulnerable phenyl ring positions susceptible to oxidative metabolism, potentially leading to higher CLint and shorter half-life in vivo. The 2,6-difluoro substitution pattern is specifically advantageous over 2,4-difluorobenzyl or 3,4-difluorobenzyl isomers, as it blocks both ortho sites—the most common positions for CYP-mediated aromatic hydroxylation [2].

Metabolic stability Intrinsic clearance CYP450 metabolism

3-Position Methylene-Linked 2,6-Difluorobenzyl vs. Direct 3-(2,6-Difluorophenyl)azetidine: Conformational Flexibility and Target Engagement Profile

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride incorporates a methylene (–CH₂–) spacer between the azetidine ring and the 2,6-difluorophenyl group, providing an additional rotatable bond and greater conformational flexibility compared to 3-(2,6-difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0), where the aryl ring is directly attached to the azetidine 3-position . This flexibility allows the difluorophenyl group to adopt optimal dihedral angles for π-stacking or edge-to-face interactions in hydrophobic protein pockets, while maintaining the azetidine ring in a fixed orientation for hydrogen bonding or salt bridge formation [1]. Direct aryl attachment, in contrast, restricts the conformational search space and may preclude simultaneous engagement of two adjacent sub-pockets—a limitation frequently encountered in kinase hinge-region binders and GPCR allosteric modulators where the target requires both a rigid basic amine anchor and a flexible aromatic cap [1].

Conformational flexibility Structure-activity relationship Kinase inhibitor design

Positional Selectivity: 3-Substituted Azetidine vs. 1-Substituted (N-Benzyl) Azetidine Isomers—Impact on Amine Nucleophilicity and Derivatization Versatility

In 3-[(2,6-difluorophenyl)methyl]azetidine hydrochloride, the 2,6-difluorobenzyl group occupies the 3-position (C-substituted), leaving the azetidine nitrogen free for subsequent functionalization. In contrast, 1-(2,6-difluorobenzyl)azetidine (CAS 1862417-77-3) has the same substituent on the nitrogen (N-substituted), blocking the most nucleophilic site and limiting downstream derivatization to ring-carbon modifications that require more forcing conditions or protecting group strategies . The free secondary amine in the target compound can undergo direct acylation, sulfonylation, reductive amination, or urea formation under mild conditions (room temperature, 1–2 hours), compatible with high-throughput parallel synthesis workflows . This regiochemical distinction directly determines the synthetic tractability and library enumeration potential of the building block.

Regioselective functionalization Amine nucleophilicity Parallel synthesis

2,6-Difluorobenzyl vs. 2,4-Difluorobenzyl Azetidine: Ortho-Fluorine Blockade and CYP Inhibition Liability

The 2,6-difluorobenzyl substitution pattern in the target compound blocks both ortho positions of the phenyl ring, a configuration that minimizes the risk of time-dependent CYP inhibition compared to 2,4-difluorobenzyl or 3,4-difluorobenzyl isomers [1]. Ortho-fluorine atoms sterically hinder access of the phenyl ring to the heme iron of CYP enzymes, reducing the likelihood of metabolic intermediate complex (MIC) formation—a primary mechanism of mechanism-based CYP inactivation [1]. The 2,4-difluorobenzyl congener (e.g., CAS 1803600-15-8) leaves one ortho position unsubstituted, creating a metabolic soft spot that can lead to reactive epoxide or quinone-imine formation and subsequent CYP3A4 time-dependent inhibition . For procurement purposes, the 2,6-difluoro pattern offers a cleaner CYP safety profile, reducing the attrition risk associated with drug-drug interaction (DDI) liabilities in polypharmacy scenarios.

CYP inhibition Drug-drug interaction risk Fluorine positional effects

Optimal Application Scenarios for 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride Based on Product-Specific Evidence


Kinase inhibitor lead optimization requiring a metabolically stable, low-basicity amine hinge-binder replacement

PROTAC linker design exploiting the free azetidine NH and room-temperature storage for parallel library synthesis

GPCR allosteric modulator programs where conformational flexibility at the 3-position enables dual sub-pocket engagement

Late-stage lead optimization of CNS-penetrant small molecules with stringent phospholipidosis avoidance criteria

Quote Request

Request a Quote for 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.